molecular formula C6H10N2S B1527292 2-Ethyl-4-methyl-1,3-thiazol-5-amine CAS No. 1248420-93-0

2-Ethyl-4-methyl-1,3-thiazol-5-amine

Cat. No. B1527292
M. Wt: 142.22 g/mol
InChI Key: LRLPCRMIUKNMEN-UHFFFAOYSA-N
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Description

“2-Ethyl-4-methyl-1,3-thiazol-5-amine” is a chemical compound with the molecular formula C6H10N2S . It is a derivative of thiazole, a heterocyclic compound that contains a five-membered ring made up of three carbon atoms and one each of nitrogen and sulfur .


Molecular Structure Analysis

The molecular structure of “2-Ethyl-4-methyl-1,3-thiazol-5-amine” consists of a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The ethyl and methyl groups are attached to the carbon atoms in the ring, and the amine group is attached to the nitrogen atom .

Scientific Research Applications

Synthesis and Chemical Properties

The research around 2-Ethyl-4-methyl-1,3-thiazol-5-amine primarily focuses on its synthesis and potential applications in various fields, such as pharmacology and materials science. A key approach to synthesizing derivatives of thiazole, including structures related to 2-Ethyl-4-methyl-1,3-thiazol-5-amine, involves facile ring closure reactions and Michael-like addition strategies. These methods have been employed to create molecules with potential biological activities and material applications.

  • Facile Ring Closure and Derivatives Synthesis : The synthesis of thiazolo[5,4-d]pyrimidines demonstrates the use of ethyl chloroformate/DMF mixture for facile ring closure of amino-thiazole derivatives, leading to compounds with potential molluscicidal properties (El-bayouki & Basyouni, 1988). This highlights the chemical versatility and potential application of thiazole derivatives in addressing schistosomiasis by targeting its intermediate host.

  • Michael-like Addition for Thiazole Analogs : Another study explored the synthesis of 2-aminoethyl-5-carbethoxythiazoles utilizing a Michael-like addition strategy, where ethyl 4-(trifluoromethyl)-2-vinylthiazole-5-carboxylate served as a precursor. This method allowed for the creation of various secondary amine analogs of ethyl 4-(trifluoromethyl)-2-(aminoethyl)thiazole-5-carboxylate, showcasing the compound's potential for further chemical modifications and applications (Boy & Guernon, 2005).

Biological Activities and Applications

The synthesis and modification of thiazole derivatives have paved the way for exploring their biological activities. For instance, certain thiazole compounds have been studied for their antimicrobial, antifungal, and antiproliferative properties, indicating the potential of 2-Ethyl-4-methyl-1,3-thiazol-5-amine related compounds in pharmacological applications.

  • Antimicrobial and Antifungal Activities : Research into new approaches for the synthesis of thiazoles and their fused derivatives has revealed antimicrobial activities against various bacterial and fungal strains. This suggests that modifications of the thiazole core can lead to compounds with significant biological activities, potentially useful in developing new antimicrobial agents (Wardkhan et al., 2008).

  • Antiproliferative Properties : Schiff bases derived from 1,3,4-thiadiazole compounds have been synthesized and evaluated for their antiproliferative and antimicrobial properties. These studies indicate the versatility of thiazole derivatives in contributing to the development of new therapeutic agents with potential cancer-fighting capabilities (Gür et al., 2020).

properties

IUPAC Name

2-ethyl-4-methyl-1,3-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S/c1-3-5-8-4(2)6(7)9-5/h3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLPCRMIUKNMEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C(S1)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-4-methyl-1,3-thiazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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